Scientific databases can be a good resource to find more details about the potential applications of 4-Bromo-3,5-bis(trifluoromethyl)aniline in your area of research. Here are some examples of scientific databases you can explore:
4-Bromo-3,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C₈H₄BrF₆N and a molecular weight of 308.02 g/mol. This compound features a bromine atom and two trifluoromethyl groups attached to an aniline structure, which consists of a benzene ring bonded to an amino group (–NH₂). The presence of multiple trifluoromethyl groups significantly influences the compound's physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. It appears as a light yellow to yellow-brown liquid and is characterized by its high solubility in organic solvents .
The biological activity of 4-Bromo-3,5-bis(trifluoromethyl)aniline has been explored in various studies. It exhibits potential as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9 . This inhibition suggests that the compound could influence drug metabolism pathways, making it relevant in pharmacological research. Additionally, its structural characteristics may confer unique interactions with biological targets, although specific therapeutic applications remain to be fully elucidated.
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)aniline typically involves several steps:
4-Bromo-3,5-bis(trifluoromethyl)aniline has several notable applications:
Several compounds share structural similarities with 4-Bromo-3,5-bis(trifluoromethyl)aniline. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | Similar structure without bromine; used as a directing group in reactions. |
4-Bromo-2-(trifluoromethyl)aniline | C₈H₈BrF₃N | Contains one bromine and one trifluoromethyl group; used in similar applications. |
4-Chloro-3,5-bis(trifluoromethyl)aniline | C₈H₄ClF₆N | Chlorine instead of bromine; exhibits different reactivity patterns. |
The uniqueness of 4-Bromo-3,5-bis(trifluoromethyl)aniline lies in its combination of both bromine and two trifluoromethyl groups. This combination enhances its reactivity profile and biological activity compared to similar compounds. The presence of bromine allows for additional synthetic versatility while maintaining strong electronic properties due to the trifluoromethyl substituents.
Irritant